molecular formula C13H20BFN2O3 B1406998 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-06-1

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1406998
CAS No.: 1704064-06-1
M. Wt: 282.12 g/mol
InChI Key: SXFFAAIVOKNNIO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a boronic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-fluoro-4-hydroxyphenylboronic acid with 1-(3-chloropropyl)piperazine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom and piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine ring can interact with various receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenylboronic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O3/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17/h2-3,10,16,18-19H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFFAAIVOKNNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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